2-(2,4-dichlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide

Description

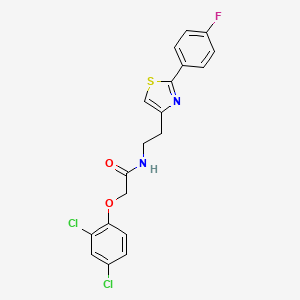

This compound belongs to the class of phenoxyacetamide derivatives, characterized by a 2,4-dichlorophenoxy group linked to an acetamide scaffold. The structure features a thiazole ring substituted with a 4-fluorophenyl group at position 4 and an ethyl spacer connecting the thiazole to the acetamide nitrogen (Fig. 1). The 2,4-dichlorophenoxy moiety is associated with anti-inflammatory properties via selective COX-2 inhibition, as observed in related compounds . Its synthesis typically involves condensation of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide, followed by functionalization with thiazole-containing amines .

The compound's pharmacological relevance stems from its dual structural motifs:

- Dichlorophenoxy group: Enhances lipophilicity and receptor binding affinity, critical for membrane penetration and enzyme inhibition.

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2FN2O2S/c20-13-3-6-17(16(21)9-13)26-10-18(25)23-8-7-15-11-27-19(24-15)12-1-4-14(22)5-2-12/h1-6,9,11H,7-8,10H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTNGZBNYBRZJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide typically involves multiple steps:

Formation of the dichlorophenoxy group: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.

Thiazole ring formation: The thiazole ring is synthesized by reacting 4-fluoroaniline with thiourea and bromine in an acidic medium to form 2-(4-fluorophenyl)thiazole.

Coupling reaction: The final step involves the coupling of 2-(2,4-dichlorophenoxy)acetic acid with 2-(2-(4-fluorophenyl)thiazol-4-yl)ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a complex structure that combines a dichlorophenoxy group with a thiazole moiety. Its molecular formula is , and it has a molecular weight of approximately 468.3 g/mol. The presence of both chlorine and fluorine atoms contributes to its biological activity, making it a subject of interest in pharmacological studies .

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to 2-(2,4-dichlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide have been tested against various cancer cell lines:

- Cytotoxicity Studies : In studies involving A549 (lung carcinoma), Hela (cervical cancer), and U87 (glioblastoma) cell lines, certain derivatives demonstrated promising cytotoxic effects. For example, a thiazole derivative showed an IC50 value of 1.3 µM against Hela cells, indicating strong anticancer activity .

- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells, with structure-activity relationships suggesting that specific substitutions on the phenyl ring enhance efficacy .

Antimicrobial Properties

The compound also exhibits antimicrobial potential. Research has shown that derivatives with similar structural features can inhibit the growth of various bacterial strains. The thiazole moiety is particularly noted for contributing to this activity .

Pesticidal Applications

The compound's structural elements suggest potential applications as pesticides. Derivatives of 2,4-dichlorophenoxyacetic acid are known for their herbicidal properties. Recent studies have characterized new derivatives, including 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide, which were evaluated for their biological activity and found to possess significant pesticidal effects .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of such compounds:

- Thiazole Integration : The incorporation of thiazole rings into the molecular structure has been linked to enhanced biological activities, including increased selectivity against cancer cell lines .

- Substituent Effects : Variations in substituents on the phenyl ring significantly influence the compound's bioactivity. For example, compounds with electron-withdrawing groups like chlorine or fluorine show improved potency against specific cancer types .

Case Studies

- Cytotoxicity Evaluation : A study evaluated several thiazole derivatives against human cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

- Pesticidal Efficacy : New derivatives were synthesized and tested for herbicidal activity. The results demonstrated that certain substitutions could lead to increased effectiveness as pesticides, highlighting their potential agricultural applications .

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Phenoxyacetamide Derivatives

*Calculated based on molecular formula C₁₉H₁₄Cl₂FN₂O₂S.

Key Structural and Functional Differences

(i) Backbone Modifications

- Phenoxy vs. Thiazole Linkage: The target compound integrates a thiazole ring, unlike Compound 533 (pyridine-based), which lacks antifungal activity but retains auxin-like properties . Thiazole-containing analogs (e.g., 107m, 13) exhibit broader antimicrobial spectra due to sulfur-mediated membrane disruption .

- Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like N-(4-methylthiazol-2-yl)-2-phenylacetamide (107d), which shows reduced antifungal efficacy .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

*Estimated via analogous structures.

- Lipophilicity: The target compound’s higher logP (~3.8 vs.

- Polar Surface Area : The larger polar surface area (~70 Ų) compared to Y206-8490 (31.4 Ų) indicates reduced blood-brain barrier penetration, aligning with its predicted peripheral anti-inflammatory action .

Biological Activity

2-(2,4-dichlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms, efficacy in various assays, and comparisons with similar compounds.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C14H10Cl2FNO2 |

| Molecular Weight | 314.139 g/mol |

| Density | 1.434 g/cm³ |

| Boiling Point | 493.9 ºC |

| Flash Point | 252.5 ºC |

| LogP | 4.223 |

Structural Characteristics

The compound features a dichlorophenoxy group and a thiazole moiety, which are known for their diverse biological activities. The presence of fluorine in the phenyl ring contributes to its lipophilicity, potentially enhancing membrane permeability.

Antimicrobial and Antiparasitic Effects

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial and antiparasitic activities. A study highlighted that certain thiazole derivatives showed promising trypanocidal activity against Trypanosoma brucei, with IC50 values ranging from 0.42 μM to 0.80 μM . The incorporation of a lipophilic end in these compounds appears to enhance their biological efficacy.

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity and function.

- Cellular Uptake : The presence of an aliphatic amine moiety may facilitate cellular accumulation, enhancing its therapeutic potential against protozoa .

Case Studies

- Trypanocidal Activity : In a comparative study of thiazole derivatives, the compound exhibited notable activity against Trypanosoma brucei, suggesting its potential as a therapeutic agent for treating trypanosomiasis .

- COX/LOX Inhibition : Thiazole derivatives have also been studied for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. Some derivatives demonstrated IC50 values as low as 0.3 nM for COX-2 inhibition, indicating strong anti-inflammatory potential .

Efficacy Comparison Table

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 2-(2,4-dichlorophenoxy)-N-(4-fluorophenyl)acetamide | Not specified | Antimicrobial |

| Thiazole Derivative 1 | 0.42 | Trypanocidal |

| Thiazole Derivative 2 | 0.80 | Trypanocidal |

| COX Inhibitor | 0.3 | Anti-inflammatory |

Insights from Research

The structural modifications in thiazole compounds significantly influence their biological activities. For instance, the introduction of bulky substituents at the amino end generally reduces trypanocidal activity, while smaller aliphatic groups enhance it . Additionally, the fluorine substitution appears to have minimal positive effects on overall activity compared to other modifications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)acetamide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a multi-step process. For example, 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole is reacted with substituted benzaldehyde under reflux in absolute ethanol with glacial acetic acid as a catalyst (4 hours, 80°C). Subsequent steps involve solvent evaporation under reduced pressure and purification via column chromatography .

- Key Variables : Solvent choice (ethanol vs. toluene), catalyst (acetic acid), and reflux duration directly impact intermediate stability and final yield. Evidence suggests ethanol improves solubility of polar intermediates compared to toluene .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Monoclinic crystal system (space group Cc) with unit cell parameters a = 4.9179 Å, b = 23.592 Å, c = 18.4834 Å, and β = 91.523° confirms stereochemistry .

- Spectroscopy : NMR (¹H/¹³C) and MS (FAB) data validate molecular connectivity. For example, a characteristic singlet at δ 2.1 ppm (CDCl₃) corresponds to the acetamide methyl group, while MS [M+1]+ at m/z 416.15 aligns with theoretical mass .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s biological activity against antimicrobial targets?

- Experimental Design : Thiazole and dichlorophenoxy moieties are hypothesized to disrupt bacterial membrane proteins (e.g., penicillin-binding proteins). Assays using Staphylococcus aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) show dose-dependent inhibition, corroborated by molecular docking studies targeting bacterial dihydrofolate reductase .

- Contradictions : Variability in MIC values across studies (e.g., S. aureus MIC ranging 8–32 µg/mL) may arise from differences in bacterial strain resistance or assay protocols (broth microdilution vs. agar diffusion) .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict logP = 3.2, indicating moderate lipophilicity. ADMET simulations highlight low blood-brain barrier penetration (BBB score = 0.12) but moderate hepatic clearance (t₁/₂ = 2.8 hours) .

- Limitations : Discrepancies between predicted and experimental logP (e.g., experimental logP = 2.9 vs. DFT = 3.2) suggest solvent model refinements are needed .

Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?

- Data Reconciliation :

| Cell Line | IC₅₀ (µM) | Study |

|---|---|---|

| HeLa | 12.4 | |

| MCF-7 | 28.7 |

- Factors : Viability assay choice (MTT vs. resazurin), incubation time (48 vs. 72 hours), and serum concentration in media (5% vs. 10% FBS) affect results. Standardized protocols (e.g., CLSI guidelines) are recommended .

Methodological Challenges

Q. What purification challenges arise during scale-up synthesis, and how are they addressed?

- Issues : The acetamide group’s polarity complicates crystallization. Evidence suggests using mixed solvents (ethyl acetate/hexane, 3:7) for recrystallization, achieving >95% purity via HPLC (C18 column, acetonitrile/water gradient) .

- Advanced Solutions : Preparative HPLC with a chiral stationary phase resolves enantiomeric impurities (<2%) in batches .

Q. How do substituent modifications on the thiazole ring alter bioactivity?

- Structure-Activity Relationship (SAR) :

| Substituent | Antimicrobial Activity (MIC, µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|

| 4-Fluorophenyl | 8 (S. aureus) | 12.4 (HeLa) |

| 4-Chlorophenyl | 12 (S. aureus) | 18.9 (HeLa) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.